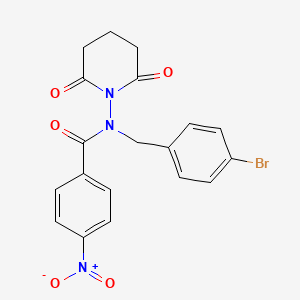
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that this compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The exact mechanism by which this compound exerts its anti-inflammatory and antiviral effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral effects in vitro. However, its biochemical and physiological effects in vivo have not been extensively studied. It is unclear whether this compound can be administered safely to humans and what potential side effects it may have.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione in lab experiments is its potent antitumor activity against various cancer cell lines. This compound may be a useful tool for studying the mechanisms of cancer cell growth and division. Additionally, this compound may be a useful tool for studying the mechanisms of inflammation and viral replication. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and biochemical and physiological effects in vivo. This will help to determine whether this compound has potential therapeutic applications in humans. Additionally, it may be useful to investigate the potential side effects of this compound and to develop methods for minimizing its toxicity. Another direction is to explore the potential of this compound as a lead compound for the development of new antitumor, anti-inflammatory, and antiviral agents. By modifying the structure of this compound, it may be possible to develop more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by cyclization using acetic anhydride. The resulting compound is then purified by recrystallization to obtain the desired product. This synthesis method has been established as a reliable and efficient way to produce this compound in high yields.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-4-11(5-7-13)9-12-10-15(20)19(16(12)21)14-3-1-2-8-18-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWHIYXCQLBODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)
![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)


![1-{2-[(1-ethyl-1H-benzimidazol-2-yl)thio]ethyl}-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B4987799.png)
![5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987809.png)

![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)
![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4987846.png)
![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4987850.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)